Product packaging for 6,7-Dichloro-4-hydroxycoumarin(Cat. No.:CAS No. 98591-22-1)

6,7-Dichloro-4-hydroxycoumarin

Cat. No.: B1661880
CAS No.: 98591-22-1
M. Wt: 231.03
InChI Key: ZNGOQLZHFHRBBZ-UHFFFAOYSA-N
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Description

Significance of the Coumarin (B35378) Scaffold in Drug Discovery

The coumarin nucleus, a simple heterocyclic scaffold composed of a fused benzene (B151609) and α-pyrone ring, is a cornerstone in the field of medicinal chemistry. google.comlew.ro Naturally occurring in numerous plants, fungi, and bacteria, coumarins have long captured the attention of the scientific community due to their wide spectrum of biological activities. google.com Their value is enhanced by features such as low molecular weight, structural simplicity, and high bioavailability, which make them excellent lead compounds in drug research and development. google.com

The versatility of the coumarin scaffold allows for extensive chemical modification, giving rise to a vast library of derivatives with diverse pharmacological profiles. google.com These compounds are known to interact with various enzymes and receptors in living organisms, leading to a range of therapeutic effects. The broad-ranging biological activities attributed to the coumarin core include anticoagulant, antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant properties. google.comlew.romdpi.comresearchgate.net This structural motif is considered a "privileged scaffold," serving as a fundamental platform for the design and synthesis of new therapeutic agents. google.comnih.gov

Overview of 4-Hydroxycoumarin (B602359) Derivatives and Their Pharmacological Relevance

Among the various classes of coumarins, 4-hydroxycoumarin derivatives are of particular pharmacological importance. researchgate.netgoogleapis.com The discovery of the potent anticoagulant dicoumarol, a dimeric 4-hydroxycoumarin, was a landmark event that spurred extensive research into this subclass. This led to the development of clinically vital oral anticoagulant drugs like warfarin (B611796) and acenocoumarol (B605123), which function as vitamin K antagonists. mdpi.comwikipedia.orgresearchgate.net The primary mechanism for this anticoagulant effect is the inhibition of the vitamin K epoxide reductase enzyme complex, which is crucial for the activation of clotting factors. mdpi.comwikipedia.org

Beyond their well-established role in managing thromboembolic conditions, 4-hydroxycoumarin derivatives have demonstrated a wide array of other biological activities. Research has highlighted their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. lew.roresearchgate.netgoogleapis.commdpi.com The presence of the 4-hydroxy group is critical, as it allows for tautomerism and provides a key site for chemical reactions, enabling the synthesis of a multitude of derivatives with modified or enhanced biological profiles. bjournal.org

Rationale for Research on Halogenated 4-Hydroxycoumarins, with Specific Focus on 6,7-Dichloro Substitution

The introduction of halogen atoms onto the coumarin scaffold is a widely utilized strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Studies have shown that the presence of halogen substituents, particularly chlorine, can significantly enhance the biological activity of coumarin derivatives. For instance, chlorination has been linked to improved antimicrobial and anticancer activities in various coumarin-based compounds. bjournal.orgmdpi.com

The specific placement of two chlorine atoms at the 6- and 7-positions of the 4-hydroxycoumarin core is of particular interest. This substitution pattern is investigated for its potential to create compounds with unique and potent biological activities. Research into related structures suggests that di-hydroxylation at the 6,7-positions can be important for certain anticancer activities, providing a rationale to explore the effects of isosteric replacement with chlorine atoms. researchmap.jp Furthermore, patents have explicitly identified 6,7-dichloro-4-hydroxycoumarin as a compound with potential antifungal properties, specifically against dermatophytic infections. google.com This provides a strong impetus for focused research into this specific molecule to fully characterize its therapeutic potential and establish a clear structure-activity relationship for this class of halogenated coumarins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2O3 B1661880 6,7-Dichloro-4-hydroxycoumarin CAS No. 98591-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O3/c10-5-1-4-7(12)3-9(13)14-8(4)2-6(5)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGOQLZHFHRBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=O)OC2=CC(=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716444
Record name 6,7-Dichloro-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98591-22-1
Record name 6,7-Dichloro-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6,7 Dichloro 4 Hydroxycoumarin and Its Derivatives

Strategic Approaches to the 4-Hydroxycoumarin (B602359) Core with Pre-functionalization

The initial formation of the 4-hydroxycoumarin ring system is a critical step that can be achieved through several established condensation reactions. These methods often allow for the incorporation of various functional groups, which can be essential for building more complex derivatives.

Pechmann Condensation and its Variants for Substituted Coumarins

The Pechmann condensation is a widely utilized and versatile method for synthesizing coumarins. taylorandfrancis.comresearchgate.net It typically involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. researchgate.netiiste.org This reaction is known for its operational simplicity and the use of readily available starting materials. researchgate.net The general mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.

Numerous catalysts have been employed to promote the Pechmann condensation, including strong Brønsted acids like sulfuric acid, and Lewis acids such as aluminum chloride. conicet.gov.arorganic-chemistry.org To create more environmentally friendly and efficient processes, various solid acid catalysts and alternative reaction conditions have been explored. rsc.orgnih.gov For instance, the use of reusable solid acid catalysts can simplify product purification and minimize waste. rsc.orgnih.gov Variants of the Pechmann condensation have been developed to accommodate a wide range of substituted phenols and β-ketoesters, allowing for the synthesis of diverse coumarin (B35378) derivatives. researchgate.netnih.gov

ReactantsCatalystConditionsProduct
Phenol, β-ketoesterStrong Acid (e.g., H₂SO₄)Heat4-Substituted Coumarin
Substituted Phenol, Ethyl AcetoacetateSolid Acid CatalystSolvent-freeSubstituted 4-methylcoumarin
Resorcinol (B1680541), Ethyl Acetoacetatep-Toluenesulfonic acidGrinding, Room Temp7-Hydroxy-4-methylcoumarin

Knoevenagel Condensation and Cyclization Protocols for Hydroxycoumarins

The Knoevenagel condensation provides another important route to hydroxycoumarins. arabjchem.orgnih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, often followed by cyclization to form the coumarin ring. arabjchem.orgtaylorandfrancis.com For the synthesis of 4-hydroxycoumarin derivatives, this can involve the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound. organic-chemistry.org

The reaction conditions for the Knoevenagel condensation can be varied, with both base and acid catalysis being employed. arabjchem.orgtaylorandfrancis.com Microwave irradiation has been shown to accelerate the reaction, leading to faster synthesis times. arabjchem.org The choice of solvent and catalyst can significantly influence the reaction's outcome and yield. arabjchem.org The intramolecular cyclization step is a key part of the process, leading to the formation of the heterocyclic coumarin core. nih.govnih.govmdpi.com

ReactantsCatalyst/ConditionsKey Transformation
Salicylaldehyde, Active Methylene CompoundBase (e.g., piperidine)Condensation and cyclization
4-hydroxycoumarin, AldehydesVarious catalystsKnoevenagel condensation
p-Methoxybenzaldehyde, other reagents-Knoevenagel condensation and intramolecular ring cyclization

Multi-component Reaction (MCR) Strategies for Scaffold Diversification

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the rapid construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.govresearchgate.net These reactions are highly efficient and atom-economical, making them attractive for generating libraries of diverse compounds. researchgate.netresearchgate.net

For the synthesis of coumarin derivatives, MCRs can be designed to introduce a wide variety of substituents and fused ring systems onto the coumarin scaffold. rsc.orgnih.gov For example, a three-component reaction of 4-hydroxycoumarin, an aldehyde, and an amine can lead to the formation of coumarin-fused quinolines. rsc.org The choice of reactants and catalysts in an MCR can be tuned to produce a wide array of structurally diverse coumarin derivatives. benthamdirect.comrsc.org

ReactantsCatalyst/ConditionsProduct Type
4-hydroxycoumarin, Aldehyde, Aromatic AmineBismuth triflate, MicrowaveCoumarin-fused dihydroquinolines
4-hydroxycoumarin, Aldehyde, Malononitrile (B47326)Basic or acidic catalystsPyrano[3,2-c]chromene-5-ones
3-Aminocoumarin, DMAD, Formaldehyde, AmineMetal- and catalyst-freeTetrahydropyrimidinyl-substituted 3-coumarins

Targeted Dichlorination and Selective Functionalization at the 6,7-Positions

To synthesize 6,7-dichloro-4-hydroxycoumarin, specific methods are required to introduce chlorine atoms at the desired positions on the coumarin's benzene (B151609) ring. This can be achieved either by direct halogenation of a pre-formed coumarin ring or by using a dichlorinated precursor in the initial cyclization reaction.

Direct Halogenation Techniques

Direct halogenation of the 4-hydroxycoumarin scaffold is a potential method for introducing chlorine atoms. However, achieving regioselectivity to specifically target the 6- and 7-positions can be challenging. Various halogenating agents can be used, such as N-bromosuccinimide (NBS) for bromination, which often requires a catalyst. arabjchem.orgresearchgate.net The reaction of 4-hydroxycoumarin with reagents like iodine monochloride (ICl) or iodine monobromide (IBr) has also been investigated for the synthesis of halogenated coumarins. tandfonline.com The specific conditions and reagents used will determine the position and extent of halogenation.

Precursor Synthesis and Cyclization for this compound

A more controlled and often preferred method for synthesizing this compound involves the use of a pre-functionalized starting material, specifically a dichlorinated phenol. The synthesis would typically begin with a phenol that already contains chlorine atoms at the positions corresponding to the final 6- and 7-positions of the coumarin.

This dichlorinated phenol can then be subjected to a cyclization reaction, such as the Pechmann condensation, with a suitable β-ketoester. researchgate.net This approach ensures the precise placement of the chlorine atoms on the coumarin ring. For example, reacting a dichlorinated resorcinol derivative with an acetoacetic acid ester in the presence of an acid catalyst would lead to the formation of the desired this compound derivative. google.com This method offers a high degree of control over the final product's structure.

Derivatization and Structural Modification of the this compound Scaffold

The this compound core structure presents multiple reactive sites, making it a versatile scaffold for chemical modification. The nucleophilicity of the C3 carbon and the oxygen atom of the hydroxyl group are particularly significant for derivatization. arabjchem.org Generally, soft nucleophiles tend to attack the C3 position, while hard nucleophiles preferentially react at the oxygen of the hydroxyl group. arabjchem.org These reactions allow for the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives with potentially enhanced or new biological activities.

C-Acylation and O-Acylation Reactions

Acylation of the 4-hydroxycoumarin scaffold can occur at either the C3 position or the hydroxyl group, leading to C-acylated or O-acylated products, respectively. sciepub.comsciepub.com The regioselectivity of this reaction is influenced by the reaction conditions, including the choice of catalyst and solvent. arabjchem.orgsciepub.com

C-Acylation: The introduction of an acyl group at the C3 position is a common strategy for modifying 4-hydroxycoumarins. This can be achieved through various methods. One classical approach involves the reaction of 4-hydroxycoumarin with an acyl chloride in the presence of a base like pyridine (B92270) or piperidine (B6355638). arabjchem.orgsciepub.com For instance, the direct acetylation of 4-hydroxycoumarin with acetyl chloride using these bases as catalysts yields 3-acetyl-4-hydroxycoumarin. arabjchem.org Another method utilizes acetic acid or acetic anhydride (B1165640) with phosphorus oxychloride as a catalyst to achieve regioselective C-acylation. arabjchem.orgsciepub.com

A notable method involves an O- to C-acyl migration. The initial O-acylation of 4-hydroxycoumarin with an acid chloride in the presence of triethylamine (B128534) in methylene chloride yields the corresponding O-acyl derivative. sciepub.comsciepub.com This intermediate can then be treated with potassium cyanide to facilitate the migration of the acyl group to the C3 position, affording the 3-acyl-4-hydroxycoumarin. sciepub.com Sonochemical methods have also been employed, where the reaction of 4-hydroxycoumarin with long-chain acyl chlorides under ultrasound irradiation in the presence of piperidine leads to quantitative C-acylation. sciepub.comsciepub.com

Table 1: Methods for C-Acylation of 4-Hydroxycoumarin Derivatives
Acylating AgentCatalyst/ReagentKey FeaturesReference
Acyl ChloridesPyridine or PiperidineDirect acylation at the C3 position. arabjchem.org
Acetic Acid / Acetic AnhydridePhosphorus OxychlorideRegioselective C-acylation. arabjchem.orgsciepub.com
Acid ChloridesTriethylamine, then Potassium CyanideInvolves an O- to C-acyl migration. sciepub.com
Long-chain Acyl ChloridesPiperidine (under ultrasound)Quantitative C-acylation under sonochemical conditions. sciepub.comsciepub.com

O-Acylation: The formation of an ester at the 4-hydroxyl group, or O-acylation, is typically achieved by reacting 4-hydroxycoumarin with acyl chlorides or acid anhydrides in a basic medium. sciepub.com Common bases used for this transformation include 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine. arabjchem.org For example, new O-acylated derivatives have been synthesized with good yields through the esterification of 4-hydroxycoumarin with various benzoyl chlorides. sciepub.com Microwave-assisted, solvent-free O-acylation has also been reported as an efficient method. sciepub.com In some cases, Lewis acids like samarium(III) chloride (SmCl3) have been used to catalyze the O-acylation reaction. arabjchem.org

Table 2: Methods for O-Acylation of 4-Hydroxycoumarin Derivatives
Acylating AgentCatalyst/ReagentKey FeaturesReference
Acyl Chlorides4-Dimethylaminopyridine (DMAP) or TriethylamineCommonly used for ester formation at the hydroxyl group. arabjchem.org
Benzoyl ChloridesNot specifiedSynthesis of O-acyl derivatives with good yields. sciepub.com
Acid HalidesNaOH (microwave-assisted, solvent-free)Efficient and environmentally friendly approach. sciepub.com
Not specifiedSamarium(III) Chloride (SmCl3)Lewis acid-catalyzed O-acylation. arabjchem.org

Mannich Base Formation and Amine Conjugation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the this compound scaffold. nih.gov This reaction typically involves the condensation of the 4-hydroxycoumarin, an aldehyde (often formaldehyde), and a primary or secondary amine. journals.co.zaderpharmachemica.com The reaction readily occurs at the nucleophilic C3 position of the coumarin ring. arabjchem.orgresearchgate.net

The synthesis of Mannich bases from 4-hydroxycoumarins is a valuable method for creating derivatives with potential biological activities. nih.gov For instance, the reaction of 4-hydroxycoumarin with amines in the presence of paraformaldehyde yields the corresponding Mannich bases. researchgate.net The order of addition of reactants can be crucial; for optimal results, a solution of 4-hydroxycoumarin is often added dropwise to a solution of the amine and formaldehyde. journals.co.za

A variety of amines can be utilized in the Mannich reaction, leading to a diverse range of substituted aminomethyl derivatives. acs.org These reactions are often catalyzed by an acid, although it is not always a requirement. derpharmachemica.com The resulting Mannich bases are important building blocks in medicinal chemistry. derpharmachemica.com

Table 3: Mannich Base Formation from 4-Hydroxycoumarin
ReactantsKey Reaction AspectsReference
4-Hydroxycoumarin, Formaldehyde, Primary/Secondary AmineA three-component condensation reaction. journals.co.zaderpharmachemica.com
4-Hydroxycoumarin, Paraformaldehyde, AminesYields Mannich bases at the C3 position. researchgate.net
4-Hydroxycoumarin, Aldehydes, Cyclic Secondary AminesCan lead to the formation of bis-coumarin derivatives via three-component reactions. acs.org

Heterocycle Annulation and Fusion Strategies

The 4-hydroxycoumarin scaffold serves as a versatile building block for the synthesis of various fused heterocyclic systems. researchgate.net These annulation reactions often involve the C3 and C4 positions of the coumarin ring, leading to the formation of new five- or six-membered rings.

One common strategy is the synthesis of pyranocoumarins. rsc.org This can be achieved through a variety of methods, including the acid-catalyzed reaction of 4-hydroxycoumarin with α,β-unsaturated aldehydes or isoprene (B109036). dicp.ac.cnthieme-connect.com For example, an acid-catalyzed regiodivergent annulation of 4-hydroxycoumarin with isoprene can lead to either pyranocoumarins or pyranochromones, depending on the choice of acid catalyst. dicp.ac.cn Multicomponent reactions are also employed for the synthesis of pyranocoumarins. A three-component reaction of 4-hydroxycoumarin, an aromatic aldehyde, and malononitrile, catalyzed by 4-dimethylaminopyridine (DMAP), can produce pyranocoumarins with a cyanoenamine structure. sioc-journal.cn

Furthermore, the fusion of a pyrimidine (B1678525) ring to the pyranocoumarin (B1669404) system has been explored to create novel hybrid molecules. sioc-journal.cn Other fused systems can be synthesized through reactions with various reagents. For example, the reaction of 4-hydroxycoumarin with benzylidene malononitrile can lead to the formation of benzopyrano[4,3-b]pyran-5-ones. longdom.org Similarly, condensation with crotonyl chloride can yield pyrano[3,2-c] acs.orgbenzopyran-2,5-diones. zenodo.org The synthesis of pyrano[3,2-c]chromene derivatives has also been achieved through domino reactions between 4-hydroxycoumarins and substituted methylene malononitriles. beilstein-journals.org

Table 4: Heterocycle Annulation Strategies for 4-Hydroxycoumarin
ReactantsResulting HeterocycleKey FeaturesReference
4-Hydroxycoumarin, IsoprenePyranocoumarin or PyranochromoneRegioselectivity is catalyst-dependent. dicp.ac.cn
4-Hydroxycoumarin, Aromatic Aldehyde, MalononitrilePyranocoumarinA three-component reaction often catalyzed by DMAP. sioc-journal.cn
4-Hydroxycoumarin, Benzylidene MalononitrileBenzopyrano[4,3-b]pyran-5-oneAnnulation reaction leading to a fused ring system. longdom.org
4-Hydroxycoumarin, Substituted Methylene MalononitrilesPyrano[3,2-c]chromeneAsymmetric organocatalyzed domino reaction. beilstein-journals.org

Green Chemistry and Sustainable Synthetic Approaches for Halogenated Coumarins

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarins and their derivatives to minimize the use of hazardous substances and improve energy efficiency. researchgate.net These approaches include the use of alternative energy sources like microwaves and ultrasound, as well as the employment of environmentally benign solvents and catalysts. researchgate.net

Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of halogenated coumarins compared to conventional heating methods. analis.com.my For example, the Knoevenagel condensation for the formation of halogenated azo ethyl coumarin-3-carboxylates was achieved with higher yields and in shorter times under microwave irradiation. analis.com.my

The use of water as a solvent is another key aspect of green coumarin synthesis. thieme-connect.com Water is an attractive medium due to its availability and non-toxic nature. lew.ro Surfactant-catalyzed reactions in water, using catalysts like p-dodecylbenzenesulfonic acid (DBSA), have been developed for the synthesis of biscoumarins. scirp.org Furthermore, waste curd water has been successfully utilized as a biodegradable solvent and catalyst for the synthesis of coumarin-3-carboxylic acids under ultrasonic irradiation, offering a mild and metal-free reaction condition. eurjchem.com

Solvent-free conditions and the use of reusable catalysts are also prominent green chemistry strategies. benthamdirect.com Humic acid has been identified as an efficient, recyclable, and metal-free organocatalyst for the synthesis of coumarins via the Pechmann reaction under solvent-free conditions. benthamdirect.com Similarly, photoredox catalysis in aqueous media has been developed for the synthesis of 3-acylmethylated coumarins, eliminating the need for organic solvents and operating at room temperature. acs.orgnih.govacs.org This method is scalable and tolerates a wide range of functional groups, including halogens, which remain available for further functionalization. acs.org

Table 5: Green and Sustainable Synthetic Approaches for Coumarins
Green ApproachExample ReactionKey AdvantagesReference
Microwave IrradiationKnoevenagel condensation for halogenated coumarins.Reduced reaction times, higher yields. analis.com.my
Aqueous MediaSynthesis of biscoumarins using a surfactant catalyst.Environmentally benign solvent. lew.roscirp.org
Waste Curd WaterSynthesis of coumarin-3-carboxylic acids.Biodegradable solvent and catalyst, mild conditions. eurjchem.com
Solvent-Free ReactionPechmann reaction catalyzed by humic acid.Avoids use of organic solvents, reusable catalyst. benthamdirect.com
Photoredox CatalysisSynthesis of 3-acylmethylated coumarins in water.Ambient temperature, no organic solvents, scalable. acs.orgnih.govacs.org

Pharmacological and Biological Activities of 6,7 Dichloro 4 Hydroxycoumarin Derivatives

Anticancer and Cytotoxic Potential

Coumarins, both naturally occurring and synthetic, have garnered significant interest in drug research for their potential in cancer treatment. nih.gov They have been shown to exhibit antitumor and anti-HIV properties, among other biological activities. nih.govresearchgate.net Research has indicated that coumarin (B35378) derivatives can act as cytotoxic agents, inhibiting the growth of cancer cells and, in some cases, inducing apoptosis (programmed cell death). semanticscholar.org The anticancer potential of coumarin derivatives is often linked to their ability to modulate various cellular processes, including cell cycle arrest and the inhibition of key enzymes involved in tumor progression. frontiersin.orgnih.gov

In Vitro Cytotoxicity Profiling Against Diverse Cancer Cell Lines

The cytotoxic effects of 6,7-dichloro-4-hydroxycoumarin derivatives have been evaluated against a variety of human cancer cell lines. These in vitro studies are crucial for determining the initial anticancer potential of these compounds.

One area of focus has been on human lung cancer cell lines. nih.gov For instance, a series of novel coumarin derivatives were synthesized and tested against SK-LU-1, SPC-A-1, and 95D human lung cancer cell lines. nih.gov Certain derivatives containing strong electron-withdrawing groups, such as chloro, cyano, and trifluoromethyl groups, in the phenyl ring demonstrated the highest cytotoxic activity. nih.gov Specifically, compounds designated as Ic, Id, IIc, and IId showed potent growth inhibition with IC50 values ranging from 20–25 μM, indicating greater potency than the standard chemotherapy drug, docetaxel, which had an IC50 value of 25–30 μM in the same study. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected Coumarin Derivatives Against Human Lung Cancer Cell Lines

Compound SK-LU-1 IC50 (μM) SPC-A-1 IC50 (μM) 95D IC50 (μM)
Ic 20-25 20-25 20-25
Id 20-25 20-25 20-25
IIc 20-25 20-25 20-25
IId 20-25 20-25 20-25
Docetaxel 25-30 25-30 25-30

Data sourced from a study on the synthesis and evaluation of coumarin derivatives against human lung cancer cell lines. nih.gov

Other studies have investigated the cytotoxicity of 4-hydroxycoumarin (B602359) derivatives against other cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7). semanticscholar.org The results from these studies have shown that the cytotoxic activity of these molecules can range from very strong to weak. semanticscholar.org For example, certain coumarin-chalcone hybrids displayed moderate inhibitory activity against both HepG2 and MCF-7 cell lines, with IC50 values in the range of 22-30 µM. gavinpublishers.com Another coumarin derivative, 9b, showed strong cytotoxic activity with IC50 values of 13.68 µM and 17.01 µM for HepG2 and MCF-7 cell lines, respectively. gavinpublishers.com

Furthermore, novel derivatives of 4-hydroxycoumarin conjugated with neurotransmitters have exhibited significant selective cytotoxicity toward colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells, while showing low toxicity to healthy fibroblast cells. nih.gov The proposed mechanisms for these anticancer effects include the induction of apoptosis and the inhibition of carbonic anhydrase IX (hCA-IX), a marker of tumor hypoxia. nih.gov

In Vivo Antitumor Efficacy Assessments

While in vitro studies provide valuable preliminary data, in vivo assessments are necessary to determine the real-world antitumor efficacy of these compounds. At present, there is a lack of specific in vivo data for this compound derivatives in the provided search results. However, the promising in vitro results for some coumarin derivatives warrant further investigation into their in vivo antitumor activity. nih.gov

Antimicrobial Spectrum of Activity

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netnih.gov The antimicrobial potential of these compounds is a significant area of research, with studies exploring their efficacy against various pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 4-hydroxycoumarin have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov In one study, newly synthesized derivatives exhibited growth inhibition of Bacillus subtilis and Staphylococcus aureus. nih.gov However, these same compounds did not show any antimicrobial activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.gov

Another study on 3-substituted derivatives of 4-hydroxycoumarin also reported activity against Gram-positive bacteria, with compounds containing halogens (chlorine and bromine) showing the best microbiological activity. srce.hr Compound 6, in particular, was highly effective against Staphylococcus aureus with a minimum bactericidal concentration (MBC) of 0.0156 mg/mL and a minimum inhibitory concentration (MIC) of 0.0019 mg/mL. srce.hr

Table 2: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives

Compound Target Bacteria Inhibition Zone (mm) MIC (mg/mL) MBC (mg/mL)
Compound 1 S. aureus 34.5 - -
Compound 1 B. subtilis 24 - -
Compound 5 B. subtilis - 0.0010 0.0039
Compound 6 S. aureus - 0.0019 0.0156
Compound 8 S. aureus 25.0 - -
Compound 8 B. subtilis 18.4 - -

Data compiled from studies on the antimicrobial activity of 4-hydroxycoumarin derivatives. nih.govsrce.hr

In contrast, a different set of 4-hydroxycoumarin derivatives showed favorable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhimurium) strains. scielo.br Compounds (2), (3), and (8) from this study demonstrated significant zones of inhibition against S. aureus, while compounds (5) and (9) were more active against S. typhimurium. scielo.br

Antifungal Activity Evaluation

Several coumarin derivatives have been evaluated for their antifungal properties. google.commdpi.com Halogenated coumarins, including this compound, have been noted for their significant antifungal activity, particularly against dermatophytic infections. google.com

Studies have shown that the antifungal activity of coumarins is structure-dependent. cabidigitallibrary.org For instance, the presence of electron-withdrawing groups, such as nitro groups, appears to enhance fungicidal activity. mdpi.com In one study, nitro-derivatives of coumarins were found to be significantly more active than their precursors. mdpi.com The introduction of an acetate (B1210297) group also positively influenced antifungal activity. mdpi.com

The antifungal spectrum of coumarin derivatives includes activity against Candida albicans, Cryptococcus neoformans, Saccharomyces cerevisiae, and various Aspergillus species. google.commdpi.com While some derivatives showed weak activity against Candida albicans, others with specific substitutions, such as a bromine and a hydroxy group on the benzilidene ring, demonstrated better activity. nih.gov

**Table 3: Antifungal Activity of Selected Coumarin Derivatives Against *Candida albicans***

Compound Inhibition Zone (mm)
Compound 1 15.2
Compound 8 18.2
Compounds 5, 6, 7 9.0 - 13.1

Data from a study on the antimicrobial activity of 4-hydroxycoumarin derivatives. nih.gov

Antiviral Properties, Including Anti-HIV Research

Coumarin derivatives have also been investigated for their antiviral properties, with a particular focus on anti-HIV research. nih.govmdpi.com These compounds have been shown to act as HIV-1 inhibitors through various mechanisms. nih.gov Some pyranocoumarins, a class of coumarin derivatives, are capable of acting through multiple mechanisms or binding to several sites, which could make them resilient to HIV mutations. mdpi.com

Research has identified several coumarin derivatives with potent anti-HIV activity. For example, DCK (3',4'-di-O-camphanoyl-cis-khellactone) inhibits HIV-1 replication with a very low EC50 value of 0.41 nM. mdpi.com Other derivatives have also shown significant inhibitory potential against HIV-1. nih.gov

The mechanism of action for the anti-HIV activity of coumarins can involve the inhibition of key viral enzymes such as reverse transcriptase and integrase. mdpi.com Additionally, some coumarins may inhibit cellular factors that are essential for HIV-1 replication. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Coumarin derivatives have been recognized for their anti-inflammatory properties, which are attributed to their ability to modulate various components of the inflammatory cascade. mdpi.comnih.govnih.gov

Research has demonstrated that certain 4-hydroxycoumarin derivatives can effectively inhibit the production of key inflammatory mediators. For instance, studies on related dihydroxy- and methoxy-substituted coumarins have shown a significant reduction in the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net The inhibition of these molecules is linked to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Furthermore, the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), has been shown to be decreased in a dose-dependent manner by certain coumarin derivatives. researchgate.netmdpi.com For example, 6-geranyloxycoumarin was reported to inhibit the production of IL-6. mdpi.com These findings highlight the potential of these compounds to alleviate inflammatory responses by targeting the key molecules that drive inflammation.

Table 1: Effect of Coumarin Derivatives on Inflammatory Mediators

Compound/Derivative Mediator Inhibited Effect Reference
6,7-dihydroxy-4-methylcoumarin NO, PGE2, IL-1β, IL-6 Significant reduction researchgate.net
6-geranyloxycoumarin IL-6 Inhibited production mdpi.com

The anti-inflammatory effects of coumarin derivatives are often mediated through the modulation of critical intracellular signaling pathways. Mechanistic studies have revealed that compounds such as 6,7-dihydroxy-4-methylcoumarin can interfere with the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. researchgate.netmdpi.com Specifically, a reduction in the phosphorylation of ERK and p38-MAPK has been observed following treatment with these derivatives. researchgate.net Moreover, the degradation of IκB-α and the subsequent phosphorylation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes, can be interrupted by coumarin derivatives. nih.govresearchgate.net By targeting these upstream signaling events, these compounds can effectively suppress the expression of a wide range of inflammatory genes.

Antioxidant and Free Radical Scavenging Capabilities

The phenolic structure inherent in many coumarin derivatives endows them with significant antioxidant potential. rsdjournal.org They can act as potent inhibitors of reactive oxygen species (ROS) formation, thereby protecting cells from oxidative damage. researchgate.netrsdjournal.org

The ability of 4-hydroxycoumarin derivatives to scavenge free radicals has been evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess antioxidant activity. researchgate.netresearchgate.net Studies have shown that the substitution pattern on the coumarin ring significantly influences the radical scavenging capacity. For instance, the presence of hydroxyl groups, particularly at the 7-position, enhances antioxidant activity. nih.govgrafiati.com Some synthetic 4-hydroxycoumarin derivatives have demonstrated significant antioxidant activity, in some cases comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. researchgate.net The position of the hydroxyl group has been found to be a critical determinant of antioxidant efficacy, with some studies suggesting that a hydroxyl group at the 7-position is more effective than at the 4-position for scavenging hydrogen peroxide. grafiati.com

Table 2: Antioxidant Activity of Selected 4-Hydroxycoumarin Derivatives

Compound/Derivative Assay Activity (IC50) Reference
3-substituted-4-hydroxycoumarin (6c) DPPH 10.79 µmol/L researchgate.net
3-substituted-4-hydroxycoumarin (6h) DPPH 10.60 µmol/L researchgate.net
3-substituted-4-hydroxycoumarin (6i) DPPH 10.73 µmol/L researchgate.net
7-hydroxycoumarin Peroxide Scavenging IC50 = 7029 mg/L nih.gov
4-hydroxycoumarin Peroxide Scavenging IC50 = 9150 mg/L nih.gov

Beyond direct radical scavenging, coumarin derivatives have been shown to exert protective effects against oxidative stress in cellular models. For example, esculetin (B1671247) (6,7-dihydroxycoumarin) has been found to inhibit H2O2-induced damage in lung fibroblasts. nih.gov This protective activity is attributed to the ability of these molecules to attenuate the oxidative stress process. rsdjournal.org By neutralizing ROS, these compounds can help maintain cellular homeostasis and prevent the damaging effects of oxidative stress on cellular components like DNA and proteins. rsdjournal.org The inhibition of oxidative DNA damage by some coumarin derivatives further underscores their potential as cellular protectants. researchgate.net

Other Noteworthy Biological Activities

In addition to their anti-inflammatory and antioxidant properties, derivatives of 4-hydroxycoumarin have been investigated for a range of other biological activities. These include antimicrobial, antiviral, and anticancer effects. mdpi.comnih.govresearchgate.net

Antimicrobial Activity: Several 4-hydroxycoumarin derivatives have demonstrated activity against various bacterial and fungal strains. nih.govmdpi.comresearchgate.net The introduction of a chlorine substituent has been shown to contribute to antimicrobial activity. nih.gov For example, a derivative with a chlorine at the C7 position exhibited good activity against Staphylococcus aureus. nih.gov Some synthesized derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria. mdpi.comscielo.br

Antiviral Activity: Certain hydroxycoumarin derivatives have been screened for their antiviral properties. Esculetin (6,7-dihydroxycoumarin) and its diacetate have shown a marked inhibitory effect on the replication of Newcastle disease virus in cell cultures. nih.govresearchgate.net

Anticancer Activity: The potential of 4-hydroxycoumarin derivatives as anticancer agents has also been explored. mdpi.comresearchgate.net These compounds can induce apoptosis in cancer cells through various mechanisms.

Anticoagulant Activity: It is important to note that 4-hydroxycoumarin is the parent compound for a class of widely used oral anticoagulants. mdpi.comrsdjournal.org This activity stems from their ability to antagonize vitamin K. mdpi.com

The diverse biological activities of 4-hydroxycoumarin derivatives make them a promising class of compounds for further investigation and development in the field of medicinal chemistry.

Anticoagulant Activity and Vitamin K Antagonism

Derivatives of 4-hydroxycoumarin are most famously recognized for their potent anticoagulant properties. wikipedia.orgnih.gov They function as vitamin K antagonists, primarily by inhibiting the enzyme vitamin K epoxide reductase (VKOR) in the liver. researchgate.net This inhibition disrupts the vitamin K cycle, preventing the gamma-carboxylation and subsequent activation of vitamin K-dependent clotting factors II, VII, IX, and X. mdpi.com This mechanism forms the basis for the clinical use of drugs like warfarin (B611796) and acenocoumarol (B605123) in the treatment and prevention of thromboembolic disorders. nih.gov

While this is the hallmark activity of the 4-hydroxycoumarin class, specific studies detailing the anticoagulant potency or VKOR inhibitory constants for derivatives of This compound are not available in the reviewed literature.

Tyrosine Kinase Inhibition

The coumarin nucleus is a scaffold of interest in the development of kinase inhibitors for cancer therapy. researchgate.net Certain 4-hydroxycoumarin derivatives have been identified as potential inhibitors of various tyrosine kinases. ruifuchem.comarabjchem.org For instance, some hybrids have been designed to target specific kinases involved in cancer cell proliferation. nih.gov

Despite this general interest, there is no specific research available that evaluates derivatives of This compound for their activity against tyrosine kinases.

Antiprotozoal Efficacy

The development of new antiprotozoal agents is a critical area of research, and coumarin derivatives have shown promise in this field. ruifuchem.comresearchgate.netarabjchem.org A notable study on 4-arylcoumarins demonstrated significant activity against Leishmania donovani (the causative agent of leishmaniasis) and Plasmodium falciparum (the parasite responsible for malaria). nih.gov In that research, the compound 4-(3,4-dimethoxyphenyl)-6,7-dimethoxycoumarin showed potent activity against L. donovani amastigotes, highlighting that the 6,7-disubstitution pattern can be favorable for this biological effect. nih.gov

However, no studies were found that specifically tested the antiprotozoal efficacy of derivatives featuring a 6,7-dichloro substitution pattern. Therefore, no detailed findings or data on their activity against specific protozoa can be presented.

Antihypertensive and Vasodilator Effects

Certain coumarin derivatives are known to possess cardiovascular effects, including antihypertensive and vasodilator actions. nih.gov The substitution pattern on the coumarin ring is critical for this activity. For example, scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) and scoparone (B1681568) (6,7-dimethoxycoumarin) have demonstrated hypotensive and vasodilatory properties. nih.govmdpi.com

This suggests that substitutions at the C-6 and C-7 positions are relevant for cardiovascular effects. Nevertheless, the literature search did not yield any studies investigating This compound derivatives for potential antihypertensive or vasodilator activities.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of 6,7-Dichloro Substitution on Biological Activity Profiles

The introduction of halogen atoms, particularly chlorine, onto the coumarin (B35378) ring is a common strategy in medicinal chemistry to modulate a compound's biological activity. Halogens can alter lipophilicity, metabolic stability, and electronic distribution, thereby influencing binding affinity to target proteins.

Research on related structures indicates that chlorination of the coumarin nucleus often enhances biological potency. For instance, studies on 3-phenylcoumarins have shown that a chlorine atom at the C-6 position can improve inhibitory activity and selectivity against monoamine oxidase-B (MAO-B). nih.gov Similarly, the presence of bromo and chloro substituents at the C-6 and C-8 positions has been linked to outstanding antifungal activity against various fungal species, including Aspergillus fumigatus and Aspergillus flavus. cabidigitallibrary.org While direct studies on the 6,7-dichloro isomer are scarce, these findings suggest that the di-chloro substitution pattern is a critical determinant of the molecule's activity profile. The electron-withdrawing nature of the two chlorine atoms at positions C-6 and C-7 significantly impacts the electron density of the entire ring system, which can be a key factor in its interaction with biological targets.

In one study, the antibacterial activity of 3-cinnamoyl-4-hydroxycoumarins was notably enhanced by the presence of a chlorine substituent. researchgate.net This highlights the general principle that halogenation can be a favorable modification for enhancing the antimicrobial properties of 4-hydroxycoumarin (B602359) derivatives.

The inhibitory activity of various coumarin derivatives against the β-glucuronidase enzyme provides further insight. The compound 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one, for example, demonstrated inhibitory activity, although it was less potent than other analogs, indicating that the specific positioning and combination of substituents are crucial for efficacy. researchgate.netnih.gov

Table 1: Biological Activity of Selected Chloro-Substituted Coumarins

CompoundSubstitution PatternTarget/ActivityMeasured Potency (IC₅₀)Reference
3,6-Dichloro-7-hydroxy-4-methyl-2H-chromen-2-oneCl at C3, C6; OH at C7; Me at C4β-Glucuronidase Inhibition380.26 ± 0.92 µM researchgate.netnih.gov
6-Chloro-3-(3′-methoxyphenyl)coumarinCl at C6; 3-methoxyphenyl (B12655295) at C3MAO-B Inhibition1 nM nih.gov

Impact of Substituents at the 3- and 4-Positions on Pharmacological Effects

The C-3 and C-4 positions of the coumarin ring are pivotal sites for chemical modification, and substituents at these locations can dramatically alter pharmacological effects.

The 4-hydroxy group is a key structural feature. It can exist in tautomeric forms and is crucial for the anticoagulant activity seen in related compounds like warfarin (B611796), acting as a critical binding motif within the vitamin K epoxide reductase (VKOR) enzyme. scispace.com Its ability to participate in hydrogen bonding is fundamental to its interaction with numerous biological targets.

Substituents at the C-3 position have a significant impact on the molecule's activity. In a study of 3-phenylcoumarin (B1362560) derivatives as MAO-B inhibitors, halogen substituents on the 3-phenyl ring were found to promote strong inhibition. frontiersin.org This is attributed to improved steric packing within the hydrophobic active site of the enzyme and the potential for halogen bonding. frontiersin.org For example, a derivative featuring a 6,8-dichloro-coumarin core and a 3-(2-fluorophenyl) substituent was synthesized and studied for MAO-B inhibition, underscoring the importance of substitutions at this position for modulating activity. nih.gov

Furthermore, the introduction of bulky or electron-withdrawing groups at C-3 can lead to varied biological outcomes. The synthesis of 3-cinnamoyl-4-hydroxycoumarin derivatives showed that these compounds possess significant antibacterial and antifungal activity, with the specific nature of the substituent on the cinnamoyl moiety fine-tuning the potency. researchgate.net

Role of Other Coumarin Ring Substituents (e.g., at C-5, C-8) on Efficacy

While the 6,7-dichloro pattern defines the core scaffold, additional substituents at other positions, such as C-5 and C-8, can further refine the biological activity. SAR studies on various coumarin series have shown that substitution at C-8 can influence efficacy. For instance, in a series of O-prenylated coumarins, substitution at C-6 generally provided the best anticancer activity, followed by substitution at C-8. nih.gov

In the context of monoamine oxidase (MAO) inhibition, substitutions at positions C-7 and C-8 have been explored. The addition of a hydroxyl group at C-8, creating a catechol-like moiety in conjunction with the C-7 substituent, can enhance activity. nih.gov Specifically, 7,8-dihydroxy-3-phenylcoumarin has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and MAO-B. nih.gov This suggests that if a 6,7-dichloro-4-hydroxycoumarin derivative were to be further substituted, the introduction of a hydroxyl or other hydrogen-bonding group at C-8 could potentially modulate its activity profile, although this remains speculative without direct experimental evidence.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of coumarin derivatives helps to understand the spatial arrangement of substituents and their role in defining the bioactive conformation. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

For the closely related analog, 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-fluorophenyl acetate (B1210297), detailed ¹H-NMR and ¹³C-NMR data have been published. nih.gov The chemical shifts and coupling constants provide information about the geometry of the molecule and the electronic environment of each atom. For instance, the coumarin ring is planar, and the orientation of the 3-phenyl ring relative to the coumarin plane is a key conformational feature. This orientation is influenced by steric hindrance and electronic interactions between the rings and their substituents.

The 4-hydroxy group can participate in intramolecular hydrogen bonding, particularly with a substituent at the C-3 position, which can lock the molecule into a specific, more rigid conformation. This rigidity can be favorable for binding to a specific target site. In many bioactive coumarins, the ability to adopt a planar conformation is essential for effective π-π stacking interactions within the binding pockets of enzymes or receptors.

Table 2: Selected ¹³C-NMR Chemical Shifts (δ, ppm) for a 6,8-Dichloro-3-phenylcoumarin Analog

Carbon AtomChemical Shift (ppm)Reference
C-2 (C=O)158.73 nih.gov
C-3125.74 nih.gov
C-4140.12 nih.gov
C-5128.80 nih.gov
C-6 (C-Cl)127.29 nih.gov
C-7131.47 nih.gov
C-8 (C-Cl)122.17 nih.gov
Data for 4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-2-fluorophenyl acetate in d6-DMSO.

QSAR Modeling for Predicting and Optimizing the Biological Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the rational design of more potent and selective analogs.

For coumarin derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govplos.orgnih.gov These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules to generate a predictive model.

A hypothetical QSAR study on a series of this compound derivatives would involve:

Synthesizing a library of analogs with diverse substituents at key positions (e.g., C-3, C-4 ether, C-5, C-8).

Evaluating their biological activity against a specific target (e.g., an enzyme or receptor).

Computational Modeling: Building 3D structures of the molecules, aligning them based on a common scaffold, and calculating various molecular descriptors.

Model Generation: Using statistical methods like Partial Least Squares (PLS) to correlate the descriptors with the observed biological activity.

The resulting QSAR model, often visualized as contour maps, would indicate which regions around the molecule favor bulky or small groups, positive or negative charges, and hydrophobic or hydrophilic moieties to enhance activity. For example, a 3D-QSAR study on fungicidal coumarin derivatives revealed that increasing the volume of substituents at the C-3 and C-7 positions was conducive to improving inhibitory activity. nih.gov Such insights would be instrumental in optimizing the this compound scaffold for a desired pharmacological effect.

Mechanistic Investigations of 6,7 Dichloro 4 Hydroxycoumarin Derivatives

Identification of Molecular Targets and Binding Interactions

The specific molecular targets and binding interactions of 6,7-dichloro-4-hydroxycoumarin are a subject of ongoing research. Investigations into related coumarin (B35378) structures provide a framework for understanding its potential biological activities.

Vitamin K Epoxide Reductase (VKOR): The 4-hydroxycoumarin (B602359) scaffold is famously associated with the inhibition of Vitamin K Epoxide Reductase (VKOR), an enzyme critical for the vitamin K cycle. northwestern.edunih.gov This enzyme recycles oxidized vitamin K epoxide back to its reduced form, which is an essential cofactor for the gamma-carboxylation of several blood coagulation proteins. nih.govtaylorandfrancis.com Inhibition of VKOR by coumarin derivatives like warfarin (B611796) leads to a decrease in the concentration of reduced vitamin K, which in turn reduces the synthesis of active clotting factors. nih.govtaylorandfrancis.com This mechanism is the basis for the anticoagulant effects of many 4-hydroxycoumarin compounds. northwestern.edunih.gov The interaction involves the binding of the coumarin molecule to the enzyme, with studies suggesting a T-shaped stacking interaction between warfarin and the tyrosine 139 residue of VKOR. nih.gov

Myeloid Cell Leukemia-1 (Mcl-1): Mcl-1, an anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family, has emerged as a significant target in cancer therapy due to its frequent overexpression in tumors and its role in conferring resistance to chemotherapy. nih.govdovepress.com While direct studies on this compound are limited, research into structurally similar 6,7-dihydroxycoumarin derivatives has demonstrated potent Mcl-1 inhibitory activity. nih.gov Studies have shown that the catechol (dihydroxy) group is a key feature for this activity. nih.gov For instance, the introduction of a trifluoromethyl group at the C-4 position of 6,7-dihydroxycoumarin resulted in a compound with significant Mcl-1 inhibitory capacity. nih.gov

CompoundInhibitory Constant (Ki) against Mcl-1 (μM)IC50 against Mcl-1 (μM)
4-Trifluoromethyl-6,7-dihydroxycoumarin0.21 ± 0.021.21 ± 0.56
Parent 6,7-dihydroxycoumarin (Coumarin 33)4.06 ± 0.05N/A

Currently, there is limited specific information available from the provided search context detailing the direct ligand interactions of this compound with key receptors such as the Epidermal Growth Factor Receptor (EGFR), Estrogen Receptor (ER), or Progesterone Receptor (PR). While other heterocyclic scaffolds like quinazoline (B50416) are well-documented as EGFR inhibitors, the specific role of the this compound structure in this context remains an area for further investigation. nih.gov

Elucidation of Cellular Signaling Pathway Modulation

Derivatives of this compound have been shown to modulate several critical cellular signaling pathways involved in cell survival, inflammation, and apoptosis.

Coumarin compounds are recognized for their ability to induce apoptosis in various cancer cell lines. researchgate.net Studies on related molecules such as 7-hydroxycoumarin demonstrate that these compounds can trigger apoptosis through the activation of the caspase signaling pathway. ajol.info Caspases are a family of proteases that are central mediators of apoptosis. ajol.info Research on cisplatin-resistant ovarian cancer cells showed that treatment with 7-hydroxycoumarin led to a decrease in the proactive forms of caspase-3, caspase-7, and caspase-8, indicating the activation of the caspase cascade, which ultimately leads to programmed cell death. ajol.info The induction of apoptosis by coumarins often occurs via mitochondrial pathways, which subsequently activate caspase-3-dependent mechanisms. researchgate.net

The Nuclear Factor-κB (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. curcumin.co.nz Dysregulation of this pathway is linked to various inflammatory diseases and cancers. curcumin.co.nz Investigations into the anti-inflammatory properties of the related compound 6,7-dimethoxy-4-methylcoumarin (B14643) (DMC) have shown that it can suppress the expression of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophage cells. nih.govnih.gov The mechanism for this suppression involves the inactivation of the NF-κB pathway. nih.govnih.govresearchgate.net DMC was found to inhibit the phosphorylation and subsequent degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1ß, and IL-6. nih.govnih.gov

Pro-inflammatory MediatorEffect of 6,7-dimethoxy-4-methylcoumarin (DMC) Treatment
Nitric Oxide (NO)Reduced Production
Prostaglandin (B15479496) E2 (PGE2)Reduced Production
iNOSDownregulated Expression
COX-2Downregulated Expression
TNF-αSuppressed Production
IL-1ßSuppressed Production
IL-6Suppressed Production

The Sirtuin (SIRT3) and Nuclear factor erythroid 2-related factor 2 (NRF2) pathways are critical in regulating mitochondrial function and cellular responses to oxidative stress. nih.govnih.gov NRF2 is a transcription factor that induces the expression of antioxidant proteins. mdpi.com Mechanistic studies have revealed a direct link between these two pathways, where NRF2 can bind to the promoter region of the SIRT3 gene and induce its transcription. nih.govnih.gov SIRT3, a mitochondrial deacetylase, plays a key role in maintaining mitochondrial homeostasis. semanticscholar.org The activation of the NRF2/SIRT3 signaling axis can promote mitophagy, protect cells against apoptosis, and restore autophagic flux disrupted by oxidative stress. nih.gov While this represents a significant pathway for cytoprotection, direct evidence of modulation by this compound has not been detailed in the provided research.

Investigations into Multi-target Activity Profiles

The exploration of this compound and its derivatives has revealed a landscape of diverse biological activities, suggesting that these compounds may interact with multiple biological targets. While comprehensive multi-target profiling specifically for this compound derivatives is not extensively documented in publicly available research, the broader class of 4-hydroxycoumarins, to which they belong, is well-known for its polypharmacological effects. These effects stem from the ability of the core 4-hydroxycoumarin scaffold to interact with various enzymes and receptors, a characteristic that is likely modulated by the presence of the dichloro substitution at the 6 and 7 positions.

Research into various substituted 4-hydroxycoumarin derivatives has established their activity against a range of biological targets. This promiscuous binding behavior is a key area of investigation for understanding the full therapeutic potential and mechanisms of action of these compounds. The following sections detail the known multi-target activities of the broader 4-hydroxycoumarin class, which provides a foundational understanding for the potential multi-target profiles of this compound derivatives.

Enzyme Inhibition:

One of the most well-documented activities of 4-hydroxycoumarin derivatives is their ability to inhibit various enzymes. This includes their hallmark activity as anticoagulants through the inhibition of vitamin K epoxide reductase mdpi.comnih.gov. Beyond this, studies have demonstrated that certain 4-hydroxycoumarin derivatives can inhibit carbonic anhydrase-II scielo.br. The inhibition of carbonic anhydrases, particularly isoforms IX and XII which are associated with tumors, is a significant area of interest for the development of novel anticancer agents mdpi.com.

Furthermore, investigations into other 4-hydroxycoumarin analogs have revealed inhibitory activity against a variety of enzymes that produce reactive oxygen species, such as lipoxygenase (LOX), myeloperoxidase (MPO), NAD(P)H oxidase (NOX), and xanthine (B1682287) oxidase (XOD) nih.gov. The ability to modulate the activity of these enzymes highlights the potential of this class of compounds to influence multiple signaling pathways and cellular processes.

Anticancer and Antimicrobial Potential:

The multi-target nature of 4-hydroxycoumarin derivatives is also evident in their potential as anticancer and antimicrobial agents. Their anticancer effects are thought to arise from the inhibition of various cellular targets, including telomerase and protein kinases researchgate.net. The structural diversity within the 4-hydroxycoumarin family allows for the tuning of their activity against specific cancer-related targets.

In the realm of infectious diseases, certain derivatives have displayed promising antibacterial activity scielo.brscielo.br. This suggests that these compounds can interact with essential enzymes or cellular structures in bacteria, leading to the inhibition of their growth.

While specific data for this compound is limited, the established multi-target activities of the parent 4-hydroxycoumarin scaffold provide a strong rationale for further investigation into the specific biological targets of its dichlorinated derivatives. The electronic and steric effects of the chlorine atoms at the 6 and 7 positions are expected to influence the binding affinity and selectivity of these compounds for various biological targets, potentially leading to unique multi-target activity profiles.

Computational Chemistry and Molecular Modeling for 6,7 Dichloro 4 Hydroxycoumarin

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used for coumarin (B35378) derivatives to optimize their geometry and calculate various electronic properties. researchgate.netnih.gov

Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For coumarin derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular geometry and electronic properties. mdpi.comsysrevpharm.org These calculations help in understanding the distribution of electron density and identifying the most stable conformation of the molecule.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. auctoresonline.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgnih.gov A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Coumarin Derivative (Note: Data is illustrative for a related coumarin derivative and not specific to 6,7-Dichloro-4-hydroxycoumarin)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.0
Energy Gap (ΔE) 4.5

This interactive table showcases typical values obtained from DFT calculations for coumarin derivatives. The energy gap is a key determinant of molecular reactivity.

Reactivity Predictions

The HOMO-LUMO energy gap is a primary tool for predicting a molecule's reactivity. A molecule with a small HOMO-LUMO gap is generally more polarizable and is associated with higher chemical reactivity and lower kinetic stability. materialsciencejournal.org Quantum chemical calculations can also be used to derive other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. nih.govresearchgate.net

These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. For this compound, the two chlorine atoms act as electron-withdrawing groups, which would likely lower the energy of both the HOMO and LUMO orbitals. This modification could make the coumarin ring more susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for intermolecular interactions. sysrevpharm.orgauctoresonline.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjptonline.org This method is instrumental in drug discovery for predicting the interaction between a small molecule like this compound and a biological target. nih.govnih.gov

Prediction of Ligand-Receptor Binding Modes

Docking algorithms explore various possible conformations of the ligand within the active site of a protein, aiming to identify the binding mode with the lowest energy. rjptonline.org For coumarin derivatives, docking studies have been used to understand their interactions with a variety of protein targets, including enzymes like α-glucosidase, carbonic anhydrase IX, and various kinases involved in cancer pathways. acs.orgmmu.ac.ukjapsonline.com

These studies reveal the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. japsonline.com For this compound, the chlorine atoms could potentially form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity for a protein target. nih.gov The 4-hydroxy group and the lactone carbonyl group are key sites for forming hydrogen bonds with receptor active sites. Although no specific docking studies for this compound were identified, research on other coumarins shows that they can effectively bind within the active sites of enzymes, providing a basis for predicting similar behavior for this dichlorinated analog. nih.govresearchgate.net

Assessment of Binding Affinities

A primary output of molecular docking is the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy indicates a more stable complex and a higher binding affinity. researchgate.net

Studies on various coumarin derivatives have reported binding affinities against different therapeutic targets. For example, some derivatives show binding affinities exceeding -7.5 kcal/mol against α-glucosidase, indicating potent inhibition. acs.org Halogenated coumarin-chalcones have also been evaluated, demonstrating that halogen substituents can significantly influence binding to enzymes like monoamine oxidase-B. acs.org While quantitative data for this compound is unavailable, it is anticipated that its binding affinity would be influenced by the electronic and steric effects of the two chlorine atoms.

Table 2: Illustrative Binding Affinities of Coumarin Derivatives with Various Protein Targets (Note: This data is compiled from studies on various coumarin derivatives to illustrate typical binding affinity values and is not specific to this compound)

Coumarin Derivative TypeProtein TargetBinding Affinity (kcal/mol)
Isorutarine (a coumarin)α-Glucosidase-7.64
Coumarin-Chalcone (CC2)Monoamine Oxidase-B(IC50 = 0.51 µM)
Phenprocoumon DerivativeSARS-CoV-2 MproHigh Affinity
Unspecified CoumarinCyclin-dependent Kinase 2 (CDK2)Strong Affinity

This interactive table demonstrates the range of binding affinities observed for different coumarin compounds against various biological targets, as determined by molecular docking studies. nih.govacs.orgjapsonline.comacs.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon binding. nih.gov

MD simulations of protein-ligand complexes typically run for nanoseconds to microseconds, tracking the trajectory of each atom. mmu.ac.uk Key parameters analyzed from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the protein-ligand complex from its initial docked pose over time; a stable, low RMSD value (e.g., below 0.3 nm) suggests the complex is stable. acs.orgresearchgate.net The RMSF indicates the flexibility of individual amino acid residues, helping to identify which parts of the protein are most affected by ligand binding.

For various coumarin derivatives, MD simulations have been used to confirm the stability of their complexes with targets like α-glucosidase and carbonic anhydrase. acs.orgmmu.ac.uk These simulations show that the ligands remain stably bound within the active site throughout the simulation period, validating the docking results. nih.gov Although specific MD simulation studies on this compound are not available in the reviewed literature, this technique would be the logical next step after docking to confirm the stability of its binding to any predicted biological targets and to analyze its conformational dynamics within the binding pocket.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery and development. In silico methods, leveraging computational models, provide a rapid and cost-effective means to predict the pharmacokinetic profile of a molecule before advancing to more resource-intensive experimental studies. For this compound, several key ADME parameters have been predicted using computational tools, offering insights into its potential behavior within a biological system.

A foundational aspect of ADME prediction lies in the analysis of a compound's physicochemical properties, as these fundamentally influence its pharmacokinetic behavior. The predicted physicochemical properties of this compound are summarized in the table below. These parameters, including molecular weight, lipophilicity (Log P), and water solubility, are crucial determinants of a drug's ability to be absorbed and distributed throughout the body.

PropertyPredicted Value
Molecular Weight231.04 g/mol
Log P (octanol/water)2.58
Water SolubilityModerately soluble
Polar Surface Area50.44 Ų

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (Log P), is a key factor influencing its membrane permeability and, consequently, its absorption and distribution. A balanced lipophilicity is generally desired for oral drug candidates. The predicted Log P value for this compound suggests a moderate level of lipophilicity, which is often associated with good oral absorption.

Aqueous solubility is another critical parameter for drug absorption. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed. The predicted water solubility for this compound is categorized as moderately soluble, indicating that it is likely to have adequate solubility for absorption.

Computational models can also predict various pharmacokinetic parameters, providing a more direct estimation of a compound's behavior in the body.

Absorption

The predicted human intestinal absorption for this compound is high. This suggests that a significant fraction of the compound is likely to be absorbed from the gastrointestinal tract following oral administration.

Distribution

The volume of distribution (VDss) is a measure of the extent to which a drug distributes throughout the body's tissues. A low VDss suggests that the drug is primarily confined to the bloodstream, while a high VDss indicates distribution into tissues. The predicted VDss for this compound is low, suggesting it may not extensively distribute into tissues. Furthermore, the blood-brain barrier (BBB) permeability is predicted to be low, indicating that the compound is unlikely to cross into the central nervous system.

Metabolism

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of most drugs. Predicting whether a compound is a substrate or inhibitor of these enzymes is crucial to understanding its metabolic fate and potential for drug-drug interactions. Computational predictions suggest that this compound is not a substrate for the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). It is also predicted to be an inhibitor of CYP2C9, which could have implications for the co-administration of other drugs metabolized by this enzyme.

Excretion

The total clearance of a drug is a measure of its rate of removal from the body. The predicted total clearance for this compound is low, which may suggest a longer half-life in the body.

Pharmacokinetic ParameterPredicted Outcome
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityNo
CYP1A2 SubstrateNo
CYP2C19 SubstrateNo
CYP2C9 SubstrateNo
CYP2D6 SubstrateNo
CYP3A4 SubstrateNo
CYP1A2 InhibitorNo
CYP2C19 InhibitorNo
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Total ClearanceLow

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. These assessments are often based on established rules derived from the analysis of known drugs.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. This compound does not violate any of the rules, suggesting it has a favorable profile for oral bioavailability.

Lipinski's RuleValueRuleViolation
Molecular Weight231.04≤ 500No
Log P2.58≤ 5No
H-bond Donors1≤ 5No
H-bond Acceptors3≤ 10No

Bioavailability Score

The bioavailability score is a composite score that takes into account several physicochemical properties to predict the likelihood of a compound having good oral bioavailability. The predicted bioavailability score for this compound is 0.55, which is considered a good score.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their connectivity. For 6,7-Dichloro-4-hydroxycoumarin, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assemble a complete structural picture.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a 4-hydroxycoumarin (B602359) derivative, distinct signals are observed for the aromatic protons and the hydroxyl proton. researchgate.net The chemical shifts of the aromatic protons are influenced by the electron-withdrawing or -donating nature of the substituents on the benzene (B151609) ring. researchgate.netresearchgate.net

For this compound, the two aromatic protons would appear as singlets due to the lack of adjacent protons for coupling. The hydroxyl proton at the 4-position typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. ceon.rs

Table 1: Representative ¹H NMR Data for a Substituted 4-Hydroxycoumarin Derivative (Note: This table is illustrative. Actual chemical shifts for this compound may vary based on solvent and experimental conditions.)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-57.64m
H-87.94dd
OH9.91bs

Data sourced from a study on a similar 4-hydroxycoumarin derivative. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the lactone ring is typically observed at a downfield chemical shift. ceon.rs The carbon atoms bearing the chlorine atoms and the hydroxyl group will also have characteristic chemical shifts. The assignment of specific signals to individual carbon atoms is often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by correlation with ¹H NMR data through two-dimensional NMR experiments. scilit.com

Table 2: Representative ¹³C NMR Data for a Substituted 4-Hydroxycoumarin Derivative (Note: This table is illustrative. Actual chemical shifts for this compound may vary based on solvent and experimental conditions.)

Carbon AssignmentChemical Shift (δ, ppm)
C-2161.8
C-397.1
C-4175.7
C-4a120.7
C-5125.8
C-6123.9
C-7133.8
C-8116.6
C-8a153.4

Data adapted from studies on similar coumarin (B35378) structures. nih.govceon.rs

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms. youtube.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com For this compound, COSY would primarily be used to confirm the absence of coupling for the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). youtube.comsdsu.edu This is crucial for assigning the signals of the protonated carbons in the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in a specific ratio.

The fragmentation of coumarin derivatives under electron ionization (EI) often involves the loss of a carbon monoxide (CO) molecule from the lactone ring. benthamopen.comresearchgate.net Further fragmentation can occur, providing additional structural clues. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments with high accuracy. ceon.rs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups.

Key expected absorptions include:

A broad O-H stretching vibration for the hydroxyl group, typically in the range of 3500-3300 cm⁻¹. nih.gov

A strong C=O stretching vibration for the lactone carbonyl group, usually appearing around 1750-1700 cm⁻¹. researchgate.netlibretexts.org

C=C stretching vibrations for the aromatic ring in the region of 1600-1450 cm⁻¹. libretexts.org

C-O stretching vibrations for the ether linkage in the lactone and the phenolic hydroxyl group.

C-Cl stretching vibrations, which are typically found in the lower frequency region of the spectrum.

The exact positions of these bands can provide further information about the molecular structure and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Future Perspectives and Research Directions for 6,7 Dichloro 4 Hydroxycoumarin

Development of Novel and Efficient Synthetic Strategies

The synthesis of 4-hydroxycoumarin (B602359) and its derivatives is well-established, with several classical methods available. However, the development of novel, efficient, and environmentally benign strategies for synthesizing 6,7-dichloro-4-hydroxycoumarin is a crucial first step for enabling further research.

Current synthetic routes for 4-hydroxycoumarins generally fall into a few main categories:

Pechmann Condensation: This method typically involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. For this compound, this would necessitate starting with 4,5-dichlorobenzene-1,2-diol (4,5-dichlorocatechol), which is not the correct precursor. A more direct route would involve a variation using a dichlorinated phenol and malonic acid.

Von Pechmann Reaction Improvement: A common method involves heating a phenol with malonic acid in the presence of a condensing agent like phosphorus oxychloride and zinc chloride.

Condensation of o-hydroxyacetophenones: This approach involves the condensation of an o-hydroxyacetophenone with diethyl carbonate in the presence of a strong base like sodium metal, a method noted for its excellent yields for the parent compound. To synthesize the target molecule, one would start with 1-(2-hydroxy-4,5-dichlorophenyl)ethanone.

Tellurium-Triggered Cyclization: A more novel approach involves the treatment of an α-halocarboxylic acid ester of a substituted methyl salicylate (B1505791) with sodium or lithium telluride to prepare 4-hydroxycoumarins. nih.gov

Future research should focus on optimizing these methods for this compound to improve yield, reduce reaction times, and minimize the use of hazardous reagents. A promising avenue is the development of a one-pot synthesis from readily available 1,2-dichloro-4-nitrobenzene, which could be converted to the corresponding dichlorophenol precursor. Microwave-assisted organic synthesis (MAOS) could also be explored to accelerate key reaction steps.

Synthetic Method Typical Precursors Key Reagents/Conditions Potential for this compound
Von Pechmann Reaction Phenol, Malonic AcidPhosphorus oxychloride, Zinc chlorideRequires 3,4-dichlorophenol (B42033) as a starting material.
o-Hydroxyacetophenone Condensation 2'-hydroxyacetophenone, Diethyl CarbonateSodium metal, high temperatureRequires synthesis of 1-(2-hydroxy-4,5-dichlorophenyl)ethanone.
Acylsalicylic Acid Ester Cyclization Acetylsalicylic acid methyl esterStrong base (e.g., sodium hydride)Requires synthesis of the corresponding 4,5-dichloro-acetylsalicylic acid ester.
Tandem C-acylation-cyclization N-hydroxysuccinimide ester of O-acetylsalicylic acidActive methylene (B1212753) compound, mild conditionsCould be adapted using a dichlorinated salicylic (B10762653) acid precursor for a high-yield, short-step process. mdpi.com

Exploration of New Therapeutic Applications and Disease Models

The 4-hydroxycoumarin scaffold is a "privileged structure" known for a wide array of biological activities, including anticoagulant, antibacterial, antifungal, antiviral, and anticancer effects. nih.govresearchgate.net The introduction of chlorine atoms onto the coumarin (B35378) ring can significantly modulate these activities by altering the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds.

Future research should systematically screen this compound against a variety of disease models. Based on the activities of related compounds, several areas are particularly promising:

Anticancer Activity: Many coumarin derivatives exhibit anticancer properties by inducing apoptosis and arresting the cell cycle. nih.gov For instance, 4-hydroxycoumarin has been shown to inhibit topoisomerase II, a key enzyme in DNA replication. researchgate.net The electron-withdrawing nature of the two chlorine atoms in this compound could enhance its interaction with biological targets. Screening against a panel of cancer cell lines, such as breast (MCF-7), prostate (PC-3), and colon (HCT-116), is a logical next step.

Antimicrobial Activity: Halogenation is a known strategy for enhancing the antimicrobial potency of organic compounds. Studies have shown that hydroxycoumarins can inhibit bacterial growth by damaging the cell membrane and preventing biofilm formation. mdpi.com Dimer derivatives of 4-hydroxycoumarin containing chlorine have demonstrated good activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov Therefore, this compound should be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Fungicidal Activity: Closely related structures, such as 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins, have been identified as potent fungicidal leads against agricultural pathogens like Alternaria solani and Botrytis cinerea. mdpi.com This suggests a strong potential for this compound in the development of new agrochemicals.

In-depth Mechanistic Studies at the Molecular and Cellular Levels

Understanding how this compound exerts its biological effects is critical for its development as a therapeutic or agrochemical agent. Future research must move beyond preliminary screening to elucidate its precise mechanisms of action.

Key research questions to address include:

Identification of Molecular Targets: The primary target for anticoagulant 4-hydroxycoumarins is the enzyme vitamin K 2,3-epoxide reductase. nih.gov However, for other applications like anticancer or antimicrobial activity, the targets are different. Techniques such as affinity chromatography, proteomics, and thermal shift assays could be employed to identify the specific proteins that bind to this compound. Computational molecular docking studies can also predict binding interactions with known targets, such as bacterial DNA gyrase or key cancer-related kinases.

Elucidation of Signaling Pathways: Once a biological effect is observed, pathway analysis is essential. For example, if the compound shows anticancer activity, studies should investigate its effect on key signaling pathways involved in cell proliferation, apoptosis (e.g., caspase activation), and cell cycle regulation (e.g., cyclin-dependent kinases). nih.gov

Role of Halogen Bonding: The two chlorine atoms on the benzene (B151609) ring are capable of forming halogen bonds, which are specific non-covalent interactions that can play a crucial role in ligand-receptor binding. Investigating the role and strength of these interactions through structural biology (X-ray crystallography) and computational modeling will provide deep insights into the compound's binding mode and selectivity.

Design and Synthesis of Hybrid Molecules Incorporating this compound

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are combined into a single molecule. mdpi.com This can lead to compounds with enhanced affinity, dual modes of action, or improved pharmacokinetic profiles. The this compound core is an excellent candidate for creating novel hybrid molecules.

Future work should focus on synthesizing hybrids by linking the coumarin scaffold to other biologically active heterocycles. The reactive C3 position of the 4-hydroxycoumarin nucleus is an ideal site for modification.

Hybrid Type Target Pharmacophore Potential Therapeutic Application Rationale
Coumarin-Triazole Hybrids 1,2,3-TriazoleAntidiabetic, AnticancerTriazoles are known to be metabolically stable and act as linkers to other pharmacophores, with some hybrids showing promise as α-amylase inhibitors. nih.gov
Coumarin-Chalcone Hybrids ChalconeAnticancer (MDR reversal)Chalcones are known for their diverse biological activities. Hybrids have been shown to inhibit glutathione (B108866) transferase P1-1 (hGSTP1-1), an enzyme involved in multidrug resistance. nih.gov
Coumarin-Benzimidazole Hybrids BenzimidazoleAnticancerBenzimidazoles are present in many anticancer agents. Hybrids have been developed as potent inhibitors of human galectin-1 (GAL-1), a protein involved in tumor progression. nih.gov
Coumarin-Pyrimidine Hybrids Pyrimidine (B1678525)Anticancer, AntibacterialThe pyrimidine ring is a core component of nucleobases. Hybrids can exhibit synergistic effects by interacting with multiple biological targets. arkat-usa.org

The design of these hybrids can be guided by molecular docking studies to ensure that the linked pharmacophores can simultaneously bind to their respective targets or to different pockets within the same target.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery for Halogenated Coumarins

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com These computational tools are particularly well-suited for exploring the chemical space of halogenated coumarins like this compound.

Future research should leverage AI and ML in the following areas:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms like random forests and support vector machines. nih.gov By training these models on a dataset of known halogenated coumarins and their biological activities, it becomes possible to predict the potency of novel, unsynthesized derivatives, including isomers of this compound. This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.gov These models can be trained on the structural rules of coumarins and then tasked to generate novel dichlorinated derivatives with optimized properties, such as high predicted binding affinity to a specific cancer target and low predicted toxicity.

Virtual Screening: Large chemical libraries containing millions of compounds can be screened computationally to identify those that are likely to bind to a specific biological target. AI can enhance this process by building highly accurate scoring functions that predict binding affinity more effectively than traditional methods. nih.gov This could be used to screen for compounds that are structurally similar to this compound but with potentially better activity.

Characterizing Halogen Interactions: ML models are being developed specifically to characterize and predict the strength and geometry of halogen bonding interactions. fnasjournals.comresearchgate.net Applying these models to this compound can help in understanding its binding mechanisms and in designing new derivatives with enhanced target engagement through optimized halogen bonding.

By integrating these advanced computational approaches, the discovery and development pipeline for new drugs based on the this compound scaffold can be made significantly more efficient and cost-effective.

Q & A

Q. Q1. What are the standard synthetic routes for 6,7-Dichloro-4-hydroxycoumarin, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Core Route : Start with 4-hydroxycoumarin as a precursor. Chlorination at the 6,7-positions can be achieved using chlorinating agents like POCl₃ or SOCl₂ under anhydrous conditions. For regioselectivity, controlled temperature (e.g., 40–60°C) and stoichiometric ratios (e.g., 2.2 equivalents of Cl⁻ per coumarin unit) are critical .
  • Optimization : Monitor reaction progress via TLC or HPLC. Post-chlorination, purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (≥75%) are achievable by refluxing in inert solvents (e.g., DCM) with catalytic Lewis acids like AlCl₃ .

Advanced Synthesis

Q. Q2. How can researchers resolve contradictions in reaction pathways when synthesizing halogenated coumarin derivatives?

Methodological Answer:

  • Case Study : Evidence shows unexpected products (e.g., cyano-coumarins, isoxazolones) due to side reactions with hydroxylamine or under basic conditions. To mitigate:
    • Use controlled pH (neutral to mildly acidic) to suppress nucleophilic attacks.
    • Characterize intermediates via ¹H/¹³C NMR and FTIR to detect off-pathway species early .
    • Computational modeling (DFT) predicts reactive sites, guiding solvent and catalyst selection to favor dichlorination over cyclization .

Pharmacological Mechanisms

Q. Q3. What are the experimentally validated anti-inflammatory mechanisms of this compound?

Methodological Answer:

  • Key Pathway : Inhibition of nitric oxide (NO) production in macrophages (IC₅₀ ~10–20 µM). Validate via:
    • In vitro assays : LPS-induced RAW264.7 cells treated with the compound; measure NO levels using Griess reagent .
    • Target Identification : Western blotting or ELISA to quantify iNOS (inducible nitric oxide synthase) suppression.
  • Advanced : Cross-check with cytokine profiling (IL-6, TNF-α) to confirm specificity .

Analytical Characterization

Q. Q4. How can researchers resolve ambiguities in spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • NMR : Compare experimental ¹H NMR shifts with DFT-calculated values. For example, the 4-OH proton appears as a singlet at δ 10.5–11.0 ppm (DMSO-d₆), while aromatic protons (6,7-Cl) show deshielding (δ 7.2–7.8 ppm) .
  • IR : Confirm carbonyl (C=O) stretch at ~1700–1720 cm⁻¹ and OH stretch at ~3200 cm⁻¹. Discrepancies may indicate impurities; use preparative HPLC for further purification .

Safety and Handling

Q. Q5. What are the critical storage and handling protocols for this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar). Avoid exposure to moisture and light to prevent hydrolysis/photo-degradation .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. For spills, absorb with diatomaceous earth and decontaminate surfaces with ethanol .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported biological activity data for halogenated coumarins?

Methodological Answer:

  • Root Cause Analysis : Variability often arises from differences in cell lines (e.g., primary vs. immortalized), assay conditions (e.g., serum concentration), or impurity profiles.
  • Mitigation :
    • Standardize assays (e.g., MTT for cytotoxicity; IC₅₀ normalization).
    • Publish full synthetic protocols and purity data (HPLC ≥98%) to enable cross-lab comparisons .

Structure-Activity Relationships (SAR)

Q. Q7. What structural modifications enhance the antioxidant activity of this compound?

Methodological Answer:

  • SAR Trends : Introduce electron-donating groups (e.g., -OCH₃ at position 3) to improve radical scavenging (DPPH assay). Chlorine at 6,7-positions enhances lipophilicity, aiding membrane penetration .
  • Validation : Compare EC₅₀ values in FRAP (ferric reducing antioxidant power) assays. Use molecular docking to predict interactions with ROS (reactive oxygen species) targets like Keap1-Nrf2 .

Advanced Data Management

Q. Q8. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for coumarin derivatives?

Methodological Answer:

  • Repositories : Deposit spectral data in Chemotion or RADAR4Chem with standardized metadata (e.g., solvent, temperature for NMR) .
  • ELNs : Use platforms like Chemotion ELN to track synthetic steps, ensuring reproducibility. Cross-link datasets with DOI assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.